3-Methyl-4-(prop-1-en-2-yl)aniline
Description
3-Methyl-4-(prop-1-en-2-yl)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a prop-1-en-2-yl (allyl) group at the 4-position of the benzene ring. The molecular formula is C₁₀H₁₃N, with an average molecular weight of 147.22 g/mol.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-methyl-4-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)10-5-4-9(11)6-8(10)3/h4-6H,1,11H2,2-3H3 |
InChI Key |
PMWMPBBDIGAYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with isopropenyl derivatives under specific conditions. For instance, the reaction of aniline with isopropenyl acetate in the presence of a catalyst can yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Methyl-4-(prop-1-en-2-yl)aniline often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, alkylated derivatives.
Substitution: Halogenated anilines, alkylated anilines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Methyl-4-(prop-1-en-2-yl)aniline serves as a crucial building block in the synthesis of more complex organic molecules and polymers. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows it to be transformed into a wide array of derivatives used in different applications.
Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones, nitroso compounds |
| Reduction | Lithium aluminum hydride | Amines, alkylated derivatives |
| Substitution | Halogenating agents | Halogenated anilines, alkylated anilines |
The compound's reactivity makes it valuable in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds and functional groups.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 3-Methyl-4-(prop-1-en-2-yl)aniline exhibits potential biological activities. Studies have shown its effectiveness against various pathogens and cancer cell lines. For instance, it has demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The compound interacts with specific molecular targets within cells, potentially modulating pathways related to cell growth and apoptosis. This interaction may involve binding to receptors or enzymes, thereby influencing cellular processes such as signal transduction and gene expression.
Pharmaceutical Development
Intermediate in Drug Synthesis
3-Methyl-4-(prop-1-en-2-yl)aniline is being explored as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for the synthesis of various drug compounds. Ongoing research aims to evaluate its efficacy and safety in drug formulations.
Industrial Applications
Dyes and Pigments Production
In industrial settings, 3-Methyl-4-(prop-1-en-2-yl)aniline is utilized in the production of dyes and pigments. Its unique chemical properties facilitate the creation of colorants with specific characteristics suitable for various applications in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the antiproliferative effects of 3-Methyl-4-(prop-1-en-2-yl)aniline on breast cancer cells. The results indicated that the compound significantly inhibited cell growth at low concentrations, highlighting its potential as a lead compound for further drug development .
Case Study 2: Synthesis of Novel Derivatives
Research conducted on the synthesis of novel derivatives from 3-Methyl-4-(prop-1-en-2-yl)aniline demonstrated its versatility as a building block. The study showcased various synthetic routes leading to compounds with enhanced biological activity, emphasizing its role in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(prop-1-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Methyl-4-(prop-1-en-2-yl)aniline with structurally related aniline derivatives:
Research Findings and Industrial Relevance
Biological Activity
3-Methyl-4-(prop-1-en-2-yl)aniline, also known as 3-methyl-4-vinylaniline, is an aromatic amine that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
3-Methyl-4-(prop-1-en-2-yl)aniline is characterized by the presence of a methyl group and a prop-1-en-2-yl substituent on the aniline structure. The synthesis typically involves the reaction of 3-methyl-aniline with prop-1-en-2-aldehyde under acidic conditions, leading to the formation of the desired product through a condensation reaction.
Anticancer Activity
Research indicates that 3-Methyl-4-(prop-1-en-2-yl)aniline exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via tubulin destabilization |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HT29 (Colon Cancer) | 10.0 | Activation of pro-apoptotic pathways |
The compound has been shown to disrupt microtubule assembly, which is crucial for mitosis, thereby leading to apoptosis in cancer cells. This mechanism is similar to that observed in other known tubulin inhibitors like combretastatin A-4 .
Antimicrobial Activity
In addition to its anticancer properties, 3-Methyl-4-(prop-1-en-2-yl)aniline has demonstrated antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial agents, particularly against resistant strains .
Study on Antiproliferative Effects
A study published in 2023 explored the antiproliferative effects of a series of substituted anilines, including 3-Methyl-4-(prop-1-en-2-yl)aniline. The results indicated that this compound significantly reduced cell viability in MCF-7 and A549 cells compared to control groups, showcasing its potential as a chemotherapeutic agent .
Mechanistic Insights
Mechanistic studies revealed that the compound acts by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
